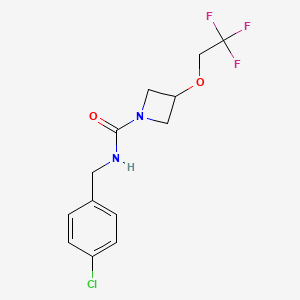

![molecular formula C12H12N4O2 B2473903 N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421493-13-1](/img/structure/B2473903.png)

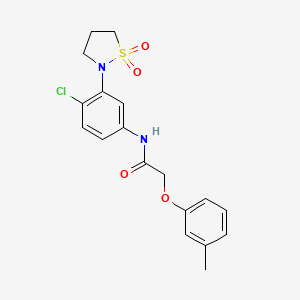

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound that is part of the N-(pyridin-2-yl)amides family . These compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . They have received great attention in recent years due to their varied medicinal applications .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides involves the formation in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . Another method involves the use of a bimetallic metal–organic framework material, Fe2Ni-BDC, which was synthesized by a solvothermal approach .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides include C–C bond cleavage promoted by I2 and TBHP . In another method, α-bromoketones and 2-aminopyridine are used as starting materials .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods to synthesize and characterize compounds structurally related to N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, focusing on their potential as precursors for further chemical transformations. For instance, Attaby et al. (2007) synthesized pyridopyrazolotriazines through diazotization and coupling reactions, highlighting the versatility of pyrazolopyridine derivatives in heterocyclic chemistry Attaby, Elghandour, Ali, & Ibrahem, 2007. Similarly, Eleev, Kutkin, & Zhidkov (2015) explored the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, showcasing the methodological advancements in the creation of complex heterocyclic systems Eleev, Kutkin, & Zhidkov, 2015.

Antimicrobial and Antiviral Activities

A significant aspect of research involves evaluating the biological activities of these compounds. Panda, Karmakar, & Jena (2011) reported on the antibacterial activity of pyrazolopyridine derivatives, indicating their potential utility in addressing bacterial infections Panda, Karmakar, & Jena, 2011. The study by Soliman, El Salam, Fadda, & Abdelmotaal (2020) on sulfonamide thiazole derivatives as insecticidal agents further exemplifies the broader applicability of such compounds in biological control Soliman, El Salam, Fadda, & Abdelmotaal, 2020.

Advanced Applications in Drug Discovery

Furthermore, the research on pyrazolopyridine and related compounds extends into more advanced applications, including their role in drug discovery and development. For example, Keating & Alam (2021) explored the functionalization of pyrazolo[3,4-b]pyridine-3-carboxamides using palladium-catalyzed aminocarbonylation, indicating the compound's relevance in synthesizing pharmacologically active molecules Keating & Alam, 2021.

Zukünftige Richtungen

N-(pyridin-2-yl)amides and similar compounds have received great attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, the development of convenient synthetic methods for these structures is very meaningful . Future research could focus on exploring new methods for constructing amides directly by C–C bond cleavage .

Wirkmechanismus

Target of Action

This compound is a derivative of pyridin-2-yl amides and imidazo[1,2-a]pyridines, which are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(pyridin-2-yl)amides occurs via C–C bond cleavage promoted by I2 and TBHP .

Biochemical Pathways

The synthesis of related compounds involves oxidative amidation and cu-catalyzed aerobic oxidative c–c bond cleavage .

Result of Action

Related compounds have shown varied medicinal applications .

Eigenschaften

IUPAC Name |

N-pyridin-2-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-12(14-10-4-1-2-5-13-10)9-8-11-16(15-9)6-3-7-18-11/h1-2,4-5,8H,3,6-7H2,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEVUKQYJJCRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)

![6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473827.png)

![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2473833.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride](/img/structure/B2473836.png)

![1-Acetyl-2-{1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B2473838.png)

![2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile](/img/structure/B2473840.png)

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)